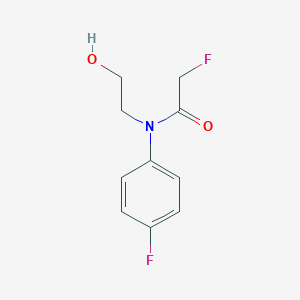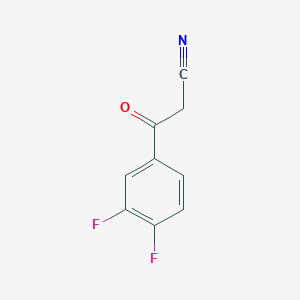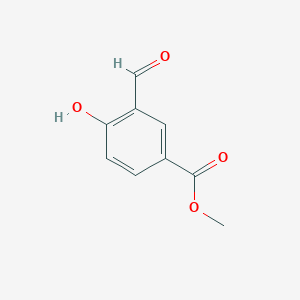
Methyl 3-formyl-4-hydroxybenzoate
概要
説明
“Methyl 3-formyl-4-hydroxybenzoate” is a chemical compound with the empirical formula C9H8O4 . It is also known by the synonyms “3-Formyl-4-hydroxybenzoesäure-methylester” and "5-(Methoxycarbonyl)salicylaldehyde" . It has a molecular weight of 180.16 .
Synthesis Analysis
The synthesis of “Methyl 3-formyl-4-hydroxybenzoate” involves a reaction with triethylamine and magnesium chloride in acetonitrile, followed by the addition of paraformaldehyde . The reaction is heated to reflux for 24 hours, then quenched with 1N HCl and poured into ethyl acetate . The product is then purified by flash chromatography .Molecular Structure Analysis
The molecular structure of “Methyl 3-formyl-4-hydroxybenzoate” can be represented by the SMILES stringCOC(=O)c1ccc(O)c(C=O)c1 . The InChI key for this compound is ADSJCWKOKYOJSZ-UHFFFAOYSA-N . Chemical Reactions Analysis
“Methyl 3-formyl-4-hydroxybenzoate” has been used in the synthesis of Cu (II) complexes with α-diimines, which have shown a wide variety of biological activities .Physical And Chemical Properties Analysis
“Methyl 3-formyl-4-hydroxybenzoate” is a solid with a melting point of 80-84 °C . Its density is 1.3±0.1 g/cm3, and it has a boiling point of 324.1±27.0 °C at 760 mmHg . It has a molar refractivity of 46.7±0.3 cm3 and a polar surface area of 64 Å2 .科学的研究の応用
- Application : This compound is used as a starting material in the synthesis of 1,3,4-oxadiazole incorporated coumarin derivatives, which have potential antifungal properties .
- Method : To a solution of Methyl 3-formyl-4-hydroxybenzoate (0.01 mole) and ethyl acetoacetate (0.011 mole) in ethanol (40 mL), few drops of piperidine was added. This mixture was stirred well for 2-3 hours .
- Results : The paper does not provide specific results for this step of the synthesis. However, the overall result of the research was the successful synthesis and biological evaluation of some 1,3,4-oxadiazole incorporated coumarin derivatives as antifungal agents .
- Application : This compound can be used in molecular simulations to study its properties and behavior at the molecular level .
- Method : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
- Results : The specific results or outcomes of these simulations would depend on the specific goals and parameters of each simulation .
Synthesis of 1,3,4-oxadiazole Incorporated Coumarin Derivatives
Molecular Simulations
- Application : This compound can be used in compatibility testing to see how it affects different materials used in fluid handling systems .
- Method : The specific methods would depend on the materials being tested and the specific goals of the testing .
- Results : The specific results would depend on the materials being tested and the specific goals of the testing .
- Application : This compound could potentially be used in decarboxylation reactions, which are a type of chemical reaction that removes a carboxyl group and releases carbon dioxide .
- Method : The specific methods would depend on the specific goals of the reaction .
- Results : The specific results would depend on the specific goals of the reaction .
Chemical and Material Compatibility Testing
Decarboxylation Reactions
- Application : This compound can be used in compatibility testing to see how it affects different materials used in fluid handling systems .
- Method : The specific methods would depend on the materials being tested and the specific goals of the testing .
- Results : The specific results would depend on the materials being tested and the specific goals of the testing .
- Application : This compound could potentially be used in decarboxylation reactions, which are a type of chemical reaction that removes a carboxyl group and releases carbon dioxide .
- Method : The specific methods would depend on the specific goals of the reaction .
- Results : The specific results would depend on the specific goals of the reaction .
Chemical and Material Compatibility Testing
Decarboxylation Reactions
Safety And Hazards
将来の方向性
“Methyl 3-formyl-4-hydroxybenzoate” has been used in the synthesis of Cu (II) complexes with α-diimines, which have shown a wide variety of biological activities, such as antibacterial, antifungal, antioxidant, and anticancer . This suggests potential future directions in the exploration of its biological activities and applications in medicinal chemistry.
特性
IUPAC Name |
methyl 3-formyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSJCWKOKYOJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179335 | |
| Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-4-hydroxybenzoate | |
CAS RN |
24589-99-9 | |
| Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24589-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024589999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-formyl-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

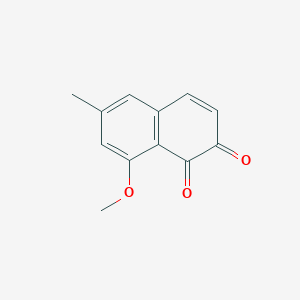
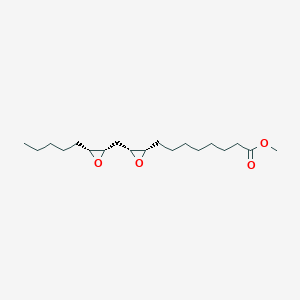
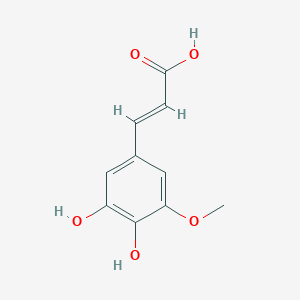
![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
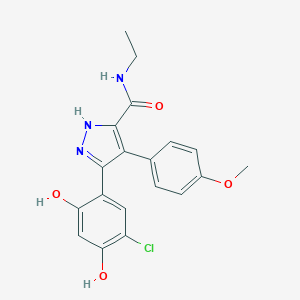

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)

